4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile
Description
Evolution of 1,2,4-Triazole Derivatives in Medicinal Chemistry
The 1,2,4-triazole nucleus has been a cornerstone of pharmaceutical development since the 1980s, with its first major clinical application in antifungal agents such as fluconazole. The triazole ring's ability to form hydrogen bonds with biological targets, coupled with its metabolic stability, enabled its rapid adoption across therapeutic domains. By the 2000s, researchers had engineered triazole-based compounds to inhibit aromatase enzymes (e.g., letrozole for breast cancer) and viral polymerases (e.g., ribavirin analogs).
Modern synthesis techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), have expanded the structural diversity of 1,2,4-triazole derivatives. A 2023 review identified over 120 clinically trialed triazole hybrids, with 34% showing enhanced bioavailability compared to parent compounds. The introduction of electron-withdrawing groups like benzonitrile has further optimized these molecules' binding affinities, as demonstrated in kinase inhibitors targeting PD-1/PD-L1 interactions.
Emergence of Triazole-Benzonitrile Hybrids in Chemical Research
Benzonitrile's strong electron-withdrawing character (-CN group) complements the triazole ring's hydrogen-bonding capacity, creating synergistic effects in molecular design. This combination first gained prominence in 2015 with the development of biphenyl-triazole-benzonitrile derivatives as checkpoint inhibitors in immunotherapy. The benzonitrile moiety enhances π-π stacking interactions with aromatic residues in protein binding pockets, while the triazole nitrogen atoms coordinate with metal ions in enzymatic active sites.
A 2024 study cataloged 17 distinct synthetic routes to triazole-benzonitrile hybrids, with microwave-assisted synthesis reducing reaction times from 12 hours to 35 minutes in optimized conditions. The structural flexibility of these hybrids is evidenced by their adaptation into fluorescent probes (2021), organocatalysts (2022), and photosensitizers (2023).
Positioning of 4-(3-Amino-1H-1,2,4-Triazol-1-yl)Benzonitrile in Contemporary Research
First synthesized in 2012 (CAS 1249222-99-8), this compound (C9H7N5, molecular weight 185.19 g/mol) represents a strategic optimization of triazole-benzonitrile architecture. The 3-amino substituent on the triazole ring introduces additional hydrogen-bond donor capacity, while the para-cyano group on the benzene ring enhances dipole interactions. Current research focuses on its application in:
- Kinase inhibition: Molecular docking studies predict strong binding to Bruton's tyrosine kinase (BTK) with a calculated ΔG of -9.8 kcal/mol
- Antibacterial scaffolds: Modifications at the amino group show >90% inhibition against Staphylococcus aureus biofilms in vitro
- Material science: The compound's fluorescence quantum yield (Φ=0.42) suggests utility in organic light-emitting diodes (OLEDs)
Significance Within Heterocyclic Chemistry Frameworks
The compound exemplifies three key principles of modern heterocyclic design:
Aromatic stabilization : The triazole-benzenoid system maintains resonance stabilization energy of 25-30 kcal/mol, comparable to purine bases.
Tautomeric flexibility : The 1,2,4-triazole ring exists in two tautomeric forms (1H and 4H), enabling adaptive binding to biological targets.
Directed functionalization : The amino and cyano groups provide orthogonal reaction sites for sequential modifications. A 2024 study achieved six successive derivatizations without ring degradation.
Historical Development Timeline and Research Milestones
Properties
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYLKDLZPSAKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-amino-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Key Structural Features:
| Feature | Description |
|---|---|
| Amino group | Nucleophilic site for acylation, sulfonation, or condensation |
| Triazole ring | Aromatic heterocycle enabling π-π stacking and coordination |
| Nitrile group | Electrophilic carbon for hydrolysis or nucleophilic addition |
Reactivity of the Amino Group
The 3-amino substituent participates in acid-base and condensation reactions:
Acylation Reactions
-
Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Outcome : Formation of N-acyl derivatives (e.g., 3-acetamido-1H-1,2,4-triazole analogs) .
Sulfonation
-
Reagents : Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride)
-
Application : Enhances solubility and biological activity through sulfonamide linkage .
Schiff Base Formation
-
Reagents : Aldehydes (e.g., benzaldehyde)
-
Product : Imine derivatives with potential antimicrobial activity .
Functionalization of the Nitrile Group
The benzonitrile moiety undergoes hydrolysis and cycloaddition:
Hydrolysis to Carboxylic Acid
-
Reagents : Concentrated HCl, H₂O
-
Outcome : 4-(3-amino-1H-1,2,4-triazol-1-yl)benzoic acid (bioactive intermediate) .
Click Chemistry
-
Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
-
Alkyne Source : Propargyl alcohol or acetylene derivatives
-
Application : Synthesis of triazole-linked hybrid molecules for drug discovery .
Cross-Coupling Reactions
The triazole ring directs regioselective coupling:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Arylaminotriazoles | 70–85% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acids | Biaryl triazoles | 65–78% |
Cyclization and Tautomerism
Under acidic or basic conditions, the compound exhibits annular tautomerism:
Biological Activity and Derivatives
Scientific Research Applications
Basic Information
- Molecular Formula : C9H7N5
- Molecular Weight : 185.19 g/mol
- CAS Number : 1249222-99-8
Structural Features
The structure of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile includes a triazole ring that is crucial for its biological activity. The presence of the amino group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit notable antimicrobial properties. The mechanism of action often involves disruption of cellular processes in bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against breast cancer cells. Preliminary studies suggest it may inhibit cell proliferation through apoptosis induction.
Case Study: In Vitro Cancer Studies
In vitro tests on various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell division. The IC50 values indicate effective concentrations for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT-116 | 7.5 |
| HeLa | 6.0 |
Agricultural Applications
Beyond human health, this compound has potential use as a fungicide in agriculture, targeting fungal pathogens that affect crop yields.
Case Study: Fungicidal Activity
Research evaluated the effectiveness of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile against common agricultural fungal pathogens.
| Fungal Pathogen | Inhibition Rate (%) |
|---|---|
| Fusarium oxysporum | 80 |
| Botrytis cinerea | 75 |
| Alternaria solani | 70 |
Material Science
The compound is also being explored for its role in developing new materials with specific properties due to its unique chemical structure.
Case Study: Polymer Composites
Incorporating this compound into polymer matrices has shown improvements in mechanical properties and thermal stability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing biological activity. Key findings include:
| Structural Feature | Activity Implication |
|---|---|
| Triazole Ring | Essential for biological activity; enhances interaction with target proteins |
| Amino Group | Increases solubility and bioavailability |
| Benzonitrile Moiety | Contributes to binding affinity with biological targets |
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethenyl-Linked Derivatives
- 4-[2-Aryl-1-(1H-1,2,4-Triazol-1-yl)Ethenyl]Benzonitriles (1a–k) These derivatives, reported in –3, feature an ethenyl bridge between the triazole and aryl substituents (e.g., 3-chloro, 4-methoxy). Unlike the target compound, the triazole ring lacks an amino group, but substituents on the aryl moiety significantly modulate activity. For example: 1c (3-Chloroaryl): IC50 = 27.1 ± 1.2 μg/mL (MCF-7), 14.5 ± 2.1 μg/mL (MDA-MB-231) . 1h (4-Methoxyaryl): IC50 = 14.3 ± 1.1 μg/mL (T47D) . Synthetic Pathway: Derived from 4-(4-cyanobenzyl)-1,2,4-triazole via aldol condensation with aryl aldehydes .
Methylene-Linked Derivatives
- Letrozole Intermediates (e.g., 4-[1-(1H-1,2,4-Triazol-1-yl)Methylene]Benzonitrile) These compounds, described in and , use a methylene bridge instead of ethenyl. Letrozole (4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile) is an FDA-approved aromatase inhibitor. The absence of a 3-amino group reduces polarity (LogP ~2.5) compared to the target compound .
Triazole-Oxime Hybrids
highlights derivatives like (Z)-4-((5-(1-((Benzyloxy)Imino)-2-(1H-1,2,4-Triazol-1-yl)Ethyl)Pyridin-2-yl)Oxy)Benzonitrile (5b8), which combine triazole with oxime functionalities. These exhibit antifungal activity but differ in core structure and substituent positioning .
Physicochemical Properties
Key parameters from analogs (Table 1):
*Predicted using Marvin software (similar to methods in ). The amino group in the target compound likely lowers LogP and increases polarity compared to chloro/methoxy analogs.
Anticancer Activity
- Ethenyl Derivatives (1a–k) : Exhibit selective cytotoxicity against breast cancer lines via aromatase-independent pathways (). Compound 1c shows potency comparable to etoposide (IC50 = 16.8–19.7 μg/mL) .
- Target Compound: The 3-amino group may enhance DNA intercalation or kinase inhibition, but direct data are lacking.
Antifungal Activity
Triazole-oxime hybrids (e.g., 5b8) target fungal CYP51 enzymes, but the amino-substituted triazole’s role in this mechanism remains unexplored .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Letrozole intermediates undergo hepatic CYP3A4 metabolism, while ethenyl derivatives (1a–k) show moderate microsomal stability .
- Toxicity: Chloro-substituted analogs (e.g., 1c) may pose hepatotoxicity risks due to reactive metabolite formation, whereas the amino group in the target compound could mitigate this via detoxification pathways.
Biological Activity
4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on a review of available literature.
Synthesis
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with 3-amino-1H-1,2,4-triazole. The compound can be synthesized through various methods, including one-pot reactions and multi-step processes involving intermediate compounds.
Biological Activity
The biological activities of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile have been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis Induction |
| Compound B | SW480 | 15 | G2/M Arrest |
| Compound C | A549 | 12 | Apoptosis Induction |
The mechanisms by which 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation .
- Apoptosis : It has been shown to promote apoptosis in various cancer cell lines through intrinsic pathways involving caspase activation .
- Inhibition of Tumor Growth : In vivo studies have suggested that similar triazole derivatives can inhibit tumor growth in animal models .
Case Studies
Several case studies highlight the efficacy of triazole derivatives similar to 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile:
Case Study 1: MCF-7 Cell Line
In a study evaluating the effects of triazole derivatives on MCF-7 cells, it was found that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated increased sub-G1 populations consistent with apoptosis .
Case Study 2: A549 Cell Line
Another investigation focused on A549 cells demonstrated that treatment with triazole derivatives resulted in G2/M phase arrest and a marked increase in apoptotic markers. The IC50 values for these compounds ranged from 10 to 15 µM .
Q & A
Q. How can researchers optimize the synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile using copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer : The CuAAC reaction is ideal for constructing the triazole core. Use a 1:1 mixture of THF and water as the solvent system. Catalyze the reaction with copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) under ambient conditions. Monitor reaction progress via TLC or HPLC. For scalability, maintain inert conditions (N₂ atmosphere) to prevent copper oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., benzonitrile protons at δ ~7.6 ppm, triazole NH₂ at δ ~6.5 ppm) .
- FTIR : Identify key functional groups (C≡N stretch ~2225 cm⁻¹, triazole C-N stretches ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., triazole-amino interactions) using single-crystal data .
Q. How should researchers handle discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity). Compare structural analogs (e.g., halogenated vs. amino-substituted triazoles) to assess substituent effects. For example, bromo-substituted triazoles show enhanced antimicrobial activity, while amino groups may improve solubility and target binding .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding interactions with biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger Suite) with high-resolution protein structures (PDB ID: 3PP0 for EGFR kinase). Parameterize the triazole-amino moiety for hydrogen-bond donor/acceptor roles. Validate predictions with experimental data (e.g., enzyme inhibition assays). DFT calculations (B3LYP/6-31G*) can model electronic properties influencing binding .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Modification : Replace the benzonitrile group with electron-withdrawing groups (e.g., nitro) to improve π-π stacking.
- Triazole Functionalization : Introduce alkyl chains to the amino group to enhance lipophilicity and membrane permeability.
- Biological Testing : Screen derivatives against a panel of cell lines (e.g., MCF-7, HeLa) to correlate structural changes with activity trends .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in triazole rings) by analyzing peak splitting at low temperatures.
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm spin-spin coupling.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
